Sodium trimethylsilanolate

Overview

Description

Mechanism of Action

Target of Action

Sodium trimethylsilanolate primarily targets esters and nitriles . It acts as a powerful reagent for the conversion of these compounds into carboxylic acids and primary amides .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic attack . This interaction results in the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides . It can also act as a catalyst for the silylation of silanols with hydrosilanes .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of esters and nitriles. The compound’s action leads to the formation of carboxylic acids from esters and primary amides from nitriles . These conversions can have downstream effects on various biochemical reactions where these products are involved.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of certain chemical compounds. Specifically, it converts esters into carboxylic acids and nitriles into primary amides . These transformations can significantly alter the chemical landscape within a given environment.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of these substances in its environment. Additionally, it should be used only in well-ventilated areas or outdoors due to its potential to cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Sodium trimethylsilanolate plays a significant role in biochemical reactions. It is primarily used for the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides . It can also be used as a starting material for the synthesis of metal silanolates via the salt metathesis and as a catalyst for the silylation of silanols with hydrosilanes

Cellular Effects

It may also cause respiratory irritation

Molecular Mechanism

The molecular mechanism of this compound involves its role as a reagent in biochemical reactions. It aids in the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides . It can also catalyze the silylation of silanols with hydrosilanes

Preparation Methods

The synthesis of PD-126055 involves several steps, including the formation of its core structure and subsequent functional group modificationsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial production methods for PD-126055 are designed to ensure high purity and yield. These methods often involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

PD-126055 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: The compound serves as a model molecule for studying the interactions of AT2R antagonists with their targets.

Biology: It is used in research to understand the role of AT2R in cellular signaling and its implications in various biological processes.

Medicine: PD-126055 is being investigated for its therapeutic potential in treating neuropathic pain, diabetic neuropathy, and other pain-related conditions

Comparison with Similar Compounds

PD-126055 is unique in its high selectivity and oral bioavailability compared to other AT2R antagonists. Similar compounds include:

EMA400: A racemate of PD-126055, tested in various pain models.

PD123319: Another AT2R antagonist with different pharmacokinetic properties.

Azilsartan: An angiotensin receptor blocker with broader applications in hypertension.

PD-126055 stands out due to its specific targeting of neuropathic pain pathways and its potential for oral administration, making it a promising candidate for further development .

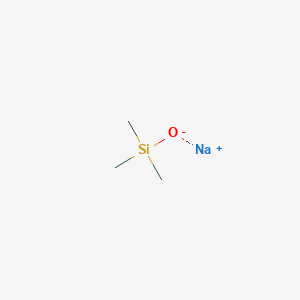

Biological Activity

Sodium trimethylsilanolate (NaOSi(CH₃)₃) is a versatile compound with significant applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

Overview of this compound

This compound is a sodium salt of trimethylsilanol, characterized by its high nucleophilicity and solubility in organic solvents. It is commonly employed as a reagent in various chemical transformations, particularly in the hydrolysis of esters and as a silylating agent in organic synthesis.

Mechanisms of Biological Activity

- Nucleophilic Properties : this compound acts as a nucleophile, facilitating the hydrolysis of esters to carboxylic acids. This reaction typically occurs under mild conditions, making it suitable for sensitive substrates .

- Silylation Reactions : The compound is utilized in silylation reactions, which involve the transfer of silyl groups to various substrates. This process is critical in modifying the properties of organic compounds, enhancing their biological activity or stability .

- Drug Development : Recent studies have highlighted its role in synthesizing drug analogs. For example, this compound has been used to create silylated derivatives of pharmaceuticals, improving their efficacy against drug-resistant strains of pathogens .

1. Ester Hydrolysis

A significant study demonstrated the effectiveness of this compound in hydrolyzing various esters to their corresponding carboxylic acids. The reactions were performed under mild conditions with high yields:

| Ester Structure | Carboxylic Acid | Yield (%) |

|---|---|---|

| Ethyl Acetate | Acetic Acid | 95 |

| Benzyl Acetate | Benzoic Acid | 92 |

| Isopropyl Acetate | Isopropanol | 88 |

This table illustrates the compound's efficiency as a reagent for ester cleavage .

2. Silylation of Drug Compounds

In another study focusing on drug development, this compound was employed to synthesize silyl derivatives of various pharmaceuticals:

| Drug Compound | Silylated Analog | Yield (%) |

|---|---|---|

| Sulfadimethoxine | TMS Derivative | 77 |

| Ataluren | TMS Derivative | 53 |

| Celecoxib | TMS Derivative | 76 |

These results indicate that this compound can effectively modify drug compounds to enhance their biological properties .

Applications in Organic Synthesis

This compound has been extensively utilized in organic synthesis due to its ability to act as a mild base and nucleophile. Its applications include:

- Hydrosilylation Reactions : It serves as a precursor for generating reactive silylcopper species, facilitating hydrosilylation of unsaturated bonds .

- Late-stage Functionalization : The compound allows for late-stage modifications of complex molecules, which is crucial in medicinal chemistry for optimizing drug candidates .

Properties

CAS No. |

18027-10-6 |

|---|---|

Molecular Formula |

C3H10NaOSi |

Molecular Weight |

113.19 g/mol |

IUPAC Name |

sodium;trimethyl(oxido)silane |

InChI |

InChI=1S/C3H10OSi.Na/c1-5(2,3)4;/h4H,1-3H3; |

InChI Key |

VHQSQWCOIYFCCJ-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[O-].[Na+] |

Isomeric SMILES |

C[Si](C)(C)[O-].[Na+] |

Canonical SMILES |

C[Si](C)(C)O.[Na] |

Key on ui other cas no. |

18027-10-6 |

Pictograms |

Corrosive |

Related CAS |

1066-40-6 (Parent) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.